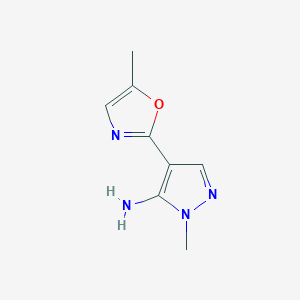

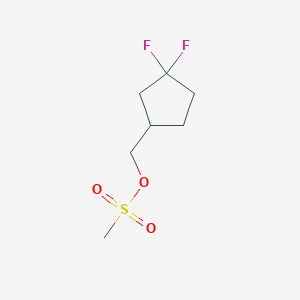

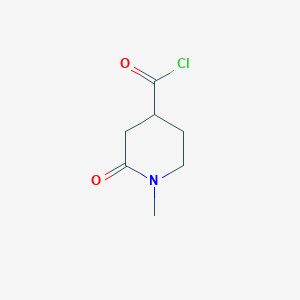

![molecular formula C12H15Cl2NO4S B1434177 Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate CAS No. 1858251-45-2](/img/structure/B1434177.png)

Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate

Vue d'ensemble

Description

Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate, also known as Dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world. Dicamba is highly effective against a wide range of weeds, including those that have developed resistance to other herbicides. In

Applications De Recherche Scientifique

Molecular Docking and Spectroscopic Studies

Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate and its derivatives have been extensively studied for their vibrational, structural, electronic, and optical properties using both experimental and theoretical approaches. Molecular docking studies have indicated that derivatives of butanoic acid, such as those studied, exhibit significant potential in inhibiting Placenta Growth Factor (PIGF-1), suggesting promising biological activities. These studies utilize techniques such as FT-IR, FT-Raman spectroscopy, DFT calculations, and natural bond orbital (NBO) analysis to explore the stability, reactivity, and noncovalent interactions within the molecules, highlighting their potential as nonlinear optical materials due to their dipole moment and hyperpolarizability values (Vanasundari et al., 2018).

Anti-HIV-1 Activity

Research on the antagonistic effects of certain derivatives against the human CCR5 receptor, which plays a crucial role in HIV-1 entry into cells, has identified compounds with potent inhibitory activity. These studies have contributed significantly to the understanding of structure-activity relationships for substituted 2-Aryl-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-(piperidin-1-yl)butanes, providing insights into the optimization of C-2 phenyl fragments for enhanced CCR5 antagonism (Finke et al., 2001).

Synthesis and Biological Activity of Heterocyclic Compounds

The compound has been utilized in the synthesis of new heterocyclic compounds with expected biological activity. This includes the preparation of derivatives with antimicrobial and antifungal properties, showcasing the versatility of the compound in generating biologically active molecules. The synthesis involves reactions with antipyrin, leading to the formation of pyridazinone derivatives and further chemical modifications to explore their biological activities (Sayed et al., 2003).

Applications in Organic Synthesis

The chemical properties of Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate and its derivatives have been explored for their applications in organic synthesis, particularly in the synthesis of pyrroles and pyrrolidines through intramolecular cyclization processes. These methodologies offer convenient routes to aromatic and non-aromatic 2,5-disubstituted five-membered heterocyclic compounds, demonstrating the compound's utility in facilitating diverse synthetic strategies (Benetti et al., 2002).

Propriétés

IUPAC Name |

methyl 4-(2,5-dichloro-N-methylsulfonylanilino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO4S/c1-19-12(16)4-3-7-15(20(2,17)18)11-8-9(13)5-6-10(11)14/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZMPIJHISEKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN(C1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

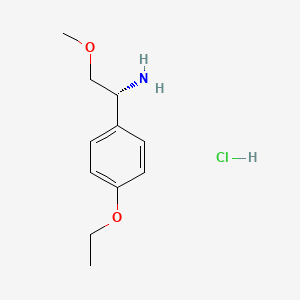

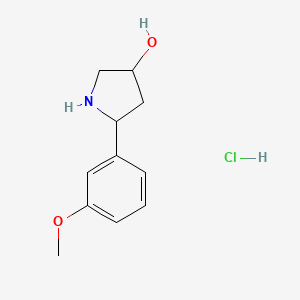

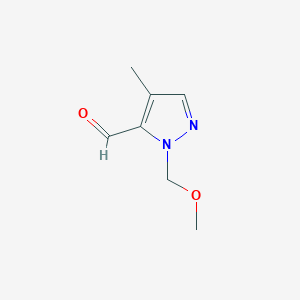

![3-Methyl-4-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1434094.png)

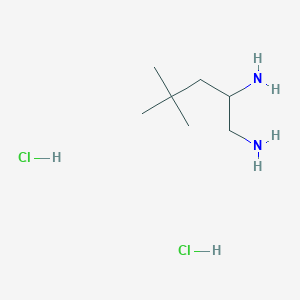

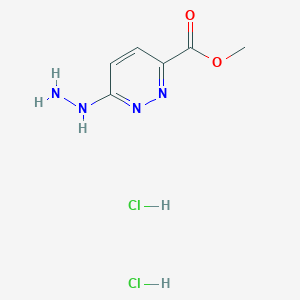

![Methyl 4-[(3-chlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434100.png)

![N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1434102.png)

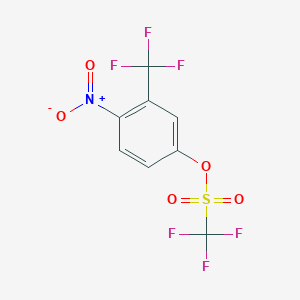

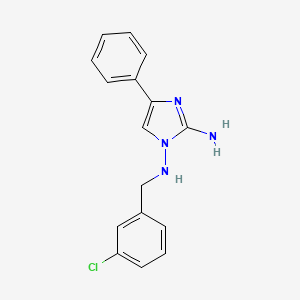

![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride](/img/structure/B1434111.png)